

# 4-Methylhistamine hydrochloride discovery and history

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An In-depth Technical Guide on **4-Methylhistamine Hydrochloride**: Discovery, History, and Pharmacological Profile

## **Executive Summary**

4-Methylhistamine (4-MeH) is a critical pharmacological tool that has played a pivotal role in the elucidation of histamine receptor subtypes. Initially synthesized during the groundbreaking research that led to the discovery of histamine H<sub>2</sub> receptor antagonists, it was instrumental in providing the definitive evidence for the existence of a second histamine receptor. For decades, it was primarily recognized as a selective H<sub>2</sub> receptor agonist. However, subsequent research in the 21st century redefined its pharmacological profile, establishing it as the first potent and highly selective H<sub>4</sub> receptor agonist. This guide provides a comprehensive overview of the discovery, history, and detailed pharmacological characteristics of 4-methylhistamine, including quantitative binding and functional data, detailed experimental protocols, and visualizations of its associated signaling pathways.

## **Discovery and History**

The story of 4-methylhistamine is intrinsically linked to the rational drug design program initiated by Sir James Black and his team at Smith Kline & French in the 1960s.[1] The primary goal of this research was to develop a therapeutic agent that could block histamine-stimulated gastric acid secretion, a major factor in the pathology of peptic ulcers.[2] The prevailing antihistamines at the time (H<sub>1</sub> antagonists) were ineffective in this regard, leading Black to



hypothesize the existence of a second, distinct histamine receptor (termed H<sub>2</sub>) in the gastric mucosa.

To prove this hypothesis, the team embarked on a systematic modification of the histamine molecule.[1] This effort produced numerous compounds, including 4-methylhistamine. When tested, 4-methylhistamine was found to be a potent stimulant of gastric acid secretion (an H<sub>2</sub>-mediated response) but had weak activity at sites associated with H<sub>1</sub> receptors.[1] This selective agonist activity provided the crucial evidence that confirmed the existence of the H<sub>2</sub> receptor, thereby establishing a clear target for the development of antagonists.[1] This pivotal discovery paved the way for the development of revolutionary anti-ulcer drugs like cimetidine. [1]

For many years, 4-methylhistamine was widely used in research as a selective H<sub>2</sub> receptor agonist. However, with the discovery of the H<sub>4</sub> receptor in 2000, the pharmacological landscape shifted. In a seminal 2005 study, 4-methylhistamine was re-evaluated and surprisingly identified as a high-affinity, potent, and selective agonist for the human H<sub>4</sub> receptor. [3][4][5] This discovery provided researchers with the first selective pharmacological tool to probe the function of the H<sub>4</sub> receptor, which is primarily expressed on cells of hematopoietic origin and is implicated in inflammatory and immune responses.[3][6]

## **Pharmacological Data**

4-Methylhistamine exhibits a distinct selectivity profile across the four human histamine receptor subtypes. While historically considered an H<sub>2</sub> agonist, it displays its highest affinity and potency at the H<sub>4</sub> receptor.

## Table 1: Quantitative Pharmacological Data for 4-Methylhistamine at Human Histamine Receptors



Receptor Subtype	Parameter	Value	Notes
H <sub>4</sub> Receptor	K <sub>i</sub> (Binding Affinity)	7 - 50 nM	Exhibits high affinity for the H4 receptor.[3] [7]
pEC50 (Potency)	7.4	Potent full agonist activity.[3][8][9]	
Selectivity	>100-fold vs H <sub>1</sub> , H <sub>2</sub> , H <sub>3</sub>	Highly selective for the H <sub>4</sub> receptor.[3][8] [10]	
H₂ Receptor	-log EC <sub>50</sub> (Potency)	5.23	Data from guinea-pig isolated ileum.[11]
-log K <sub>9</sub> (Binding)	4.27	Data from guinea-pig isolated ileum.[11]	
H <sub>1</sub> Receptor	-log EC₅₀ (Potency)	4.57	Data from guinea-pig isolated ileum.[11]
-log K <sub>9</sub> (Binding)	3.55	Data from guinea-pig isolated ileum.[11]	

## **Key Experimental Protocols**

The characterization of 4-methylhistamine's activity at histamine receptors has been achieved through various in vitro assays. The following are detailed methodologies for key experiments.

## **Radioligand Binding Assays**

These assays are performed to determine the binding affinity (K<sub>i</sub>) of 4-methylhistamine for different histamine receptor subtypes by measuring its ability to displace a specific, radioactively labeled ligand.

- Objective: To determine the equilibrium dissociation constant (K<sub>i</sub>) of the test compound.
- Materials:



- Cell membranes prepared from cell lines stably expressing the human histamine receptor of interest (e.g., SK-N-MC cells for H<sub>4</sub>R, HEK-293 for H<sub>2</sub>R).[10][12]
- Radioligands: [<sup>3</sup>H]histamine (for H<sub>4</sub>R), [<sup>125</sup>I]iodoaminopotentidine (for H<sub>2</sub>R),
  [<sup>3</sup>H]mepyramine (for H<sub>1</sub>R), [<sup>3</sup>H]Nα-methylhistamine (for H<sub>3</sub>R).[13]
- Test Compound: 4-Methylhistamine hydrochloride.
- Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters and a cell harvester for separating bound from free radioligand.
- Scintillation counter.

#### Protocol:

- Incubate the cell membranes (containing the receptor) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (4methylhistamine).
- Incubations are typically carried out for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 4°C) to reach equilibrium.[12]
- Non-specific binding is determined in parallel incubations containing a high concentration of a known, non-labeled standard antagonist (e.g., 10 μM JNJ 7777120 for H<sub>4</sub>R).[3]
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
- Measure the radioactivity trapped on the filters using liquid scintillation counting.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.



- Calculate the IC<sub>50</sub> (the concentration of 4-methylhistamine that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
- Convert the IC<sub>50</sub> value to a  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_9)$ , where [L] is the concentration of the radioligand and  $K_9$  is its dissociation constant.

### Functional Assay: cAMP Accumulation (H2 Receptor)

This assay measures the ability of 4-methylhistamine to stimulate the  $H_2$  receptor, which is coupled to the  $G_s$  protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

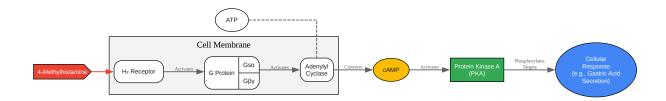
- Objective: To determine the potency (EC<sub>50</sub>) and efficacy of 4-methylhistamine as an H₂ receptor agonist.
- Materials:
  - HEK-293 or AGS cells transiently or stably expressing the human H₂ receptor.
  - Culture medium (e.g., DMEM) supplemented with a phosphodiesterase inhibitor like IBMX
    (1 mM) to prevent cAMP degradation.[12]
  - 4-Methylhistamine hydrochloride.
  - cAMP assay kit (e.g., based on HTRF, ELISA, or radioligand binding).
- Protocol:
  - Plate the cells in multi-well plates and allow them to adhere overnight.
  - Pre-incubate the cells with the phosphodiesterase inhibitor (IBMX) for a short period (e.g.,
    3-5 minutes) at 37°C.[12]
  - Add varying concentrations of 4-methylhistamine to the wells.
  - Incubate for a defined time (e.g., 9-15 minutes) at 37°C to allow for cAMP production.[12]
  - Stop the reaction by lysing the cells (e.g., with ethanol or lysis buffer provided in a kit).[12]

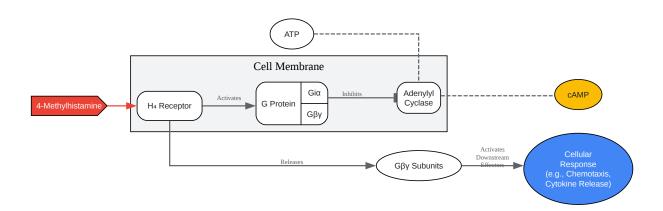


- Quantify the amount of intracellular cAMP using a suitable detection method according to the manufacturer's instructions.
- Plot the cAMP concentration against the logarithm of the 4-methylhistamine concentration.
- Determine the EC<sub>50</sub> value (the concentration that produces 50% of the maximal response) using non-linear regression analysis.

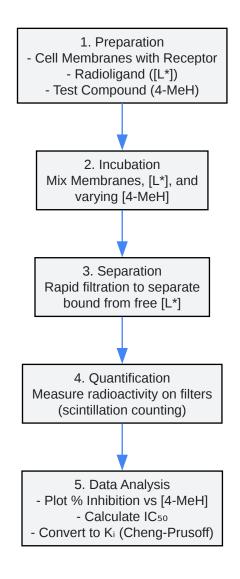
# Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the H<sub>2</sub> and H<sub>4</sub> receptors, as well as a typical experimental workflow for a radioligand binding assay.









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